molecular formula C17H21N5O3 B2423447 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034422-52-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2423447
CAS No.: 2034422-52-9
M. Wt: 343.387
InChI Key: VWQNRKFFOHFMER-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is involved in the synthesis of various heterocyclic compounds, which have shown significant biological activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives using similar compounds as starting materials has been reported, with these compounds exhibiting antimicrobial properties against a range of bacterial and fungal strains, comparable to standard antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Additionally, compounds derived from similar pyridazine and pyrimidine structures have been explored for their antitumor and antioxidant activities, indicating potential applications in cancer therapy and protection against oxidative stress (A. Aly et al., 2010).

Anti-inflammatory and Analgesic Properties

Research has also focused on the synthesis of heterocyclic systems fused to thiophene moieties, showing that compounds with similar structures possess significant anti-inflammatory activity. These compounds, synthesized using citrazinic acid as a starting material, have been compared to Prednisolone®, a known anti-inflammatory drug, and found to have comparable efficacy (A. Amr et al., 2007). This indicates the potential of such compounds in the development of new anti-inflammatory medications.

Antimicrobial and Antitumor Applications

The chemical frameworks related to this compound have been utilized to synthesize novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been tested for their antibacterial activity, revealing high effectiveness against various pathogenic bacteria, suggesting their potential use as antibacterial agents (M. E. Azab et al., 2013). Moreover, the synthesis of pyrimidine derivatives linked to pyrazole has shown promising results in insecticidal and antibacterial potential, indicating a broad spectrum of biological applications (P. P. Deohate et al., 2020).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-12(2)19-10-21(17(11)25)9-15(23)18-7-8-22-16(24)6-5-14(20-22)13-3-4-13/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQNRKFFOHFMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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